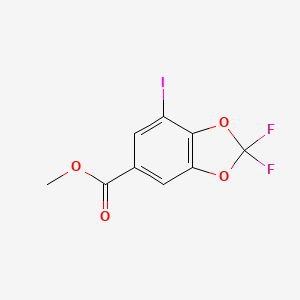

Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate

Descripción general

Descripción

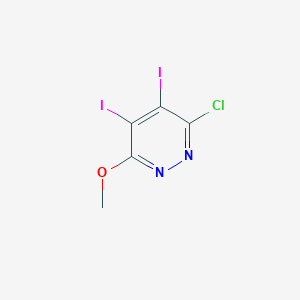

Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate is a chemical compound with the following properties:

- IUPAC Name : Methyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate.

- CAS Number : 1298047-55-8.

- Molecular Formula : C<sub>9</sub>H<sub>6</sub>F<sub>2</sub>O<sub>4</sub>.

- Molecular Weight : Approximately 216.14 g/mol.

Molecular Structure Analysis

The molecular structure of Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate consists of a benzodioxole ring with fluorine and iodine substituents. The precise arrangement of atoms and bond angles can be visualized using computational methods or X-ray crystallography.

Chemical Reactions Analysis

While specific reactions involving this compound are not extensively documented, it likely participates in various organic transformations. Researchers may explore its reactivity in cross-coupling reactions, nucleophilic substitutions, or other synthetic processes.

Physical And Chemical Properties Analysis

- Physical Form : Solid or liquid.

- Melting Point : Not specified.

- Boiling Point : Not specified.

- Density : Not specified.

- Solubility : Further experimental data needed.

- Storage Temperature : Refrigerator.

- Purity : >98.0% (GC).

Aplicaciones Científicas De Investigación

Heavy-Halogen Migrations and Structural Elaboration

Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate has been studied for its unique behavior in heavy-halogen migrations, essential for structural elaboration in organic compounds. Research has shown that bromine migration in lithiated derivatives of this compound can be achieved by protecting the 7-position, leading to the formation of various iodinated and carboxylated derivatives (Gorecka, Leroux, & Schlosser, 2004).

Organometallic Methodology and Derivative Synthesis

The compound has been used in an organometallic methodology study, demonstrating its conversion into a wide range of new derivatives. This research is significant for understanding the lithiation process and subsequent reactions with various electrophiles, leading to the production of key organic compounds (Schlosser, Gorecka, & Castagnetti, 2003).

Synthesis of λ3-Iodanes

In the synthesis of λ3-iodanes, which are compounds of significant interest in organic chemistry, derivatives of methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate have been effectively utilized. This research is pivotal in the development of new synthetic routes for complex organic molecules (Rabah & Koser, 1996).

PET Radiotracers for Imaging Alzheimer's Disease

The compound is also significant in the synthesis of PET radiotracers, which are crucial for imaging in medical diagnostics, particularly for conditions like Alzheimer's disease. The synthesis of carbon-11-labeled inhibitors using derivatives of this compound demonstrates its potential in advanced medical research (Gao, Wang, & Zheng, 2018).

Regioselectivity in Biaryl Coupling Reactions

The compound's utility in biaryl coupling reactions has been explored, highlighting its role in achieving selective outcomes in organic synthesis. This research contributes to a deeper understanding of reaction mechanisms and selectivity in complex organic syntheses (Harayama, Hori, Abe, & Takeuchi, 2006).

Safety And Hazards

- Signal Word : Warning.

- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P351 (Specific treatment (see label)), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing).

- Safety Data Sheet : Link

Direcciones Futuras

Researchers should focus on:

- Elucidating the synthetic pathways for this compound.

- Investigating its biological activity and potential applications.

- Exploring derivatives and modifications for improved properties.

Propiedades

IUPAC Name |

methyl 2,2-difluoro-7-iodo-1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2IO4/c1-14-8(13)4-2-5(12)7-6(3-4)15-9(10,11)16-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBPVMAEUGLOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)I)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-iodo-2,2-difluoro-1,3-benzodioxole-5-carboxylate | |

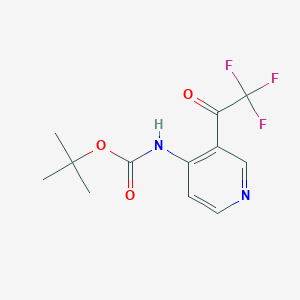

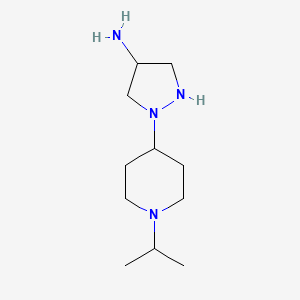

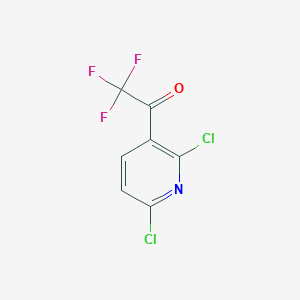

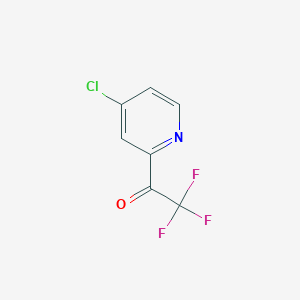

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1402975.png)